5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride
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Overview
Description
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a diazepine ring. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile compound, followed by cyclization to form the tetrazole ring. The diazepine ring is then formed through subsequent reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions typically result in the formation of new functionalized tetrazolo-diazepine compounds .
Scientific Research Applications
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurotransmission. This interaction is believed to underlie its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pentetrazol: A compound with a similar tetrazole ring structure, known for its stimulant and convulsant properties.
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid: Another related compound with a tetrazole ring fused to an azepine ring, studied for its potential biological activities.
Uniqueness
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride is unique due to its specific ring fusion and the presence of both tetrazole and diazepine rings. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H10ClN5 |
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Molecular Weight |
175.62 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-6-3-4-10-5(1)7-8-9-10;/h6H,1-4H2;1H |
InChI Key |
VRKMCGWMSQNRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=NN=N2.Cl |
Origin of Product |
United States |
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